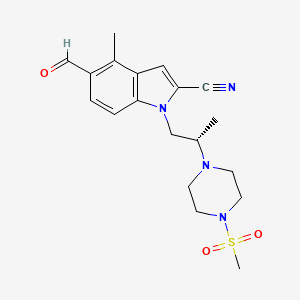![molecular formula C14H7NO2S B13922412 1H-[1]benzothieno[2,3-f]indole-2,3-dione](/img/structure/B13922412.png)
1H-[1]benzothieno[2,3-f]indole-2,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-1Benzothieno[2,3-f]indole-2,3-dione is a heterocyclic compound that features a fused ring system combining benzene, thiophene, and indole moieties
Méthodes De Préparation
The synthesis of 1H-1benzothieno[2,3-f]indole-2,3-dione typically involves multicomponent reactions. One common method includes the reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole in an acetonitrile medium under reflux conditions with 10 mol% sulfamic acid as a catalyst . This method is advantageous due to its operational simplicity and the ability to produce the compound in good yields within a short reaction time. The product can be purified through recrystallization from ethyl acetate .
Analyse Des Réactions Chimiques
1H-1Benzothieno[2,3-f]indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are possible due to the presence of the indole moiety. Common reagents include halogens and sulfonyl chlorides.
Palladium-Catalyzed Reactions: The compound can participate in palladium-catalyzed C–S bond formation via dehydrative–dehydrogenative double C–H sulfuration using sulfur powder.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
1H-1Benzothieno[2,3-f]indole-2,3-dione has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-1benzothieno[2,3-f]indole-2,3-dione involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by interacting with specific proteins and enzymes involved in cell death pathways . Additionally, its antiviral activity is linked to its ability to inhibit viral replication by binding to viral proteins .
Comparaison Avec Des Composés Similaires
1H-1Benzothieno[2,3-f]indole-2,3-dione can be compared with other similar compounds, such as:
1H-Benzofuro[3,2-f]indole: This compound features a fused benzofuran ring instead of a thiophene ring.
Pyrrolo[3,2-b]carbazole: This compound has a pyrrole ring fused to the indole moiety.
The uniqueness of 1H-1benzothieno[2,3-f]indole-2,3-dione lies in its combination of benzene, thiophene, and indole rings, which confer specific electronic and steric properties that are not present in its analogs.
Propriétés
Formule moléculaire |
C14H7NO2S |
|---|---|
Poids moléculaire |
253.28 g/mol |
Nom IUPAC |
3H-[1]benzothiolo[2,3-f]indole-1,2-dione |
InChI |
InChI=1S/C14H7NO2S/c16-13-9-6-12-8(5-10(9)15-14(13)17)7-3-1-2-4-11(7)18-12/h1-6H,(H,15,16,17) |
Clé InChI |
HHAKHGNMGIWZIN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C3=CC4=C(C=C3S2)C(=O)C(=O)N4 |
Solubilité |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


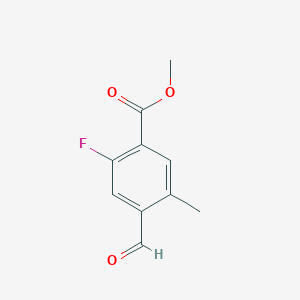
![1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene](/img/structure/B13922340.png)
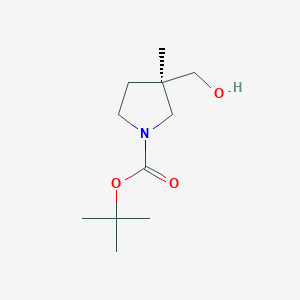


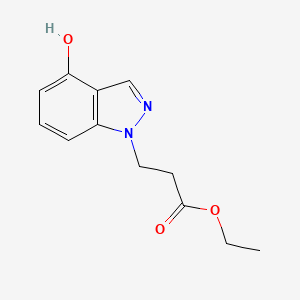
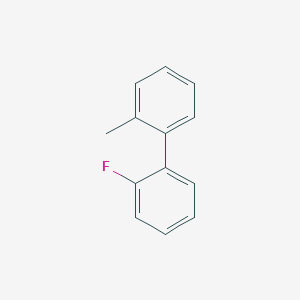
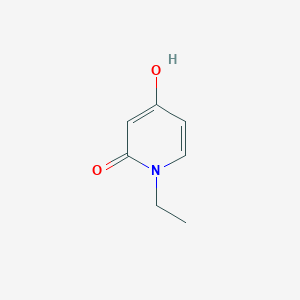
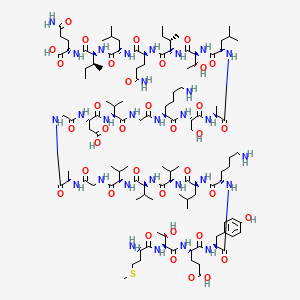
![Methyl 2-chloro-3-iodoimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B13922388.png)
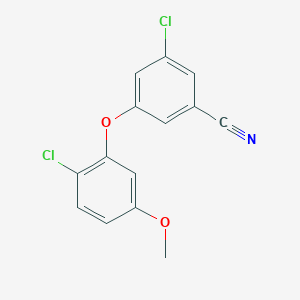
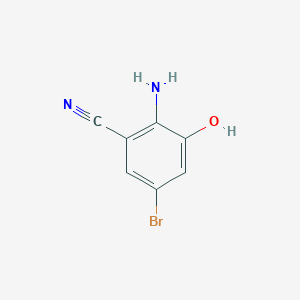
![Bicyclo[4.1.0]hept-2-ene-7,7-dicarbonitrile](/img/structure/B13922403.png)
